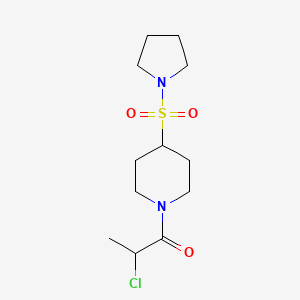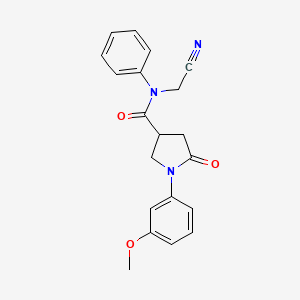
N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as MNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPO is a yellow crystalline solid that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In
科学的研究の応用
Synthesis and Chemical Properties
N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide, though not directly referenced in available scientific literature, is structurally related to compounds studied for various chemical synthesis and reactions. A notable method involves the synthesis of oxalamides through acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes, showcasing the versatility of nitrophenyl compounds in the formation of oxalamides (Mamedov et al., 2016). This process highlights the operational simplicity and high yield, providing a useful method for synthesizing anthranilic acid derivatives and oxalamides, which could be analogous to the synthesis of N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide.
Catalysis and Functional Modeling
Research on iron(III) complexes with monophenolate ligands, including those structurally similar to N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide, demonstrates their application as functional models for catechol 1,2-dioxygenases (Velusamy, Mayilmurugan, & Palaniandavar, 2004). These complexes serve as insights into the catalytic mechanisms of these enzymes, contributing to the understanding of biological oxidation processes.
Biological Evaluation and Potential Therapeutic Applications
Compounds structurally related to N1-(4-methyl-2-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide have been evaluated for their potential antidepressant and nootropic activities, indicating the broader pharmacological potential of similar molecular frameworks (Thomas, Nanda, Kothapalli, & Hamane, 2016). Such studies suggest avenues for the development of new CNS active agents.
特性
IUPAC Name |
N'-(4-methyl-2-nitrophenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-5-6-12(13(8-10)19(22)23)18-15(21)14(20)17-9-11-4-2-3-7-16-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCWZTKGWXDWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-tert-butylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2956311.png)
![8-[2-Hydroxyethyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2956312.png)


![2,5-dimethoxybenzenecarbaldehyde N-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}hydrazone](/img/structure/B2956316.png)

![4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol](/img/structure/B2956322.png)
![5-(2,3-dihydro-1H-inden-5-yl)-1-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2956325.png)

![(5Z)-5-[[5-(4-Bromophenyl)furan-2-yl]methylidene]-1-(4-methoxyphenyl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2956328.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B2956329.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2956331.png)
![N-(5-chloro-2-methoxyphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2956332.png)